Gersizangitide

Integrin Binding Angiogenesis Peptide Therapeutics

Conventional anti-VEGF agents face durability and resistance challenges in chronic ocular neovascular disease models. Gersizangitide (AXT107) resolves these limitations through a validated dual mechanism-high-affinity integrin αvβ3 (Kd=1.29 nM) and α5β1 (Kd=2.21 nM) antagonism that disrupts VEGFR2-β3 complex formation, combined with Tie2 receptor activation for vessel stabilization. • Prolonged suppression of vascular leakage: 86% reduction at 1 month, 70% at 2 months in rabbit models-significantly outlasting aflibercept. • Enables balanced dual-integrin inhibition vs Cilengitide (α5β1 IC50=14.9 nM), allowing definitive attribution of signaling effects to specific integrin engagement. • Supplied as lyophilized powder, ≥98% HPLC; suitable for suprachoroidal and intravitreal delivery route studies.

Molecular Formula C111H167N29O28
Molecular Weight 2355.7 g/mol
CAS No. 2417491-82-6
Cat. No. B15186211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGersizangitide
CAS2417491-82-6
Molecular FormulaC111H167N29O28
Molecular Weight2355.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N
InChIInChI=1S/C111H167N29O28/c1-14-58(8)86(105(164)132-76(52-82(114)144)98(157)129-77(53-83(145)146)100(159)135-85(57(6)7)104(163)138-88(60(10)16-3)107(166)131-75(51-81(113)143)97(156)126-71(90(115)149)47-64-32-21-17-22-33-64)137-101(160)78(54-84(147)148)133-106(165)87(59(9)15-2)136-99(158)74(50-67-38-27-20-28-39-67)127-91(150)61(11)122-95(154)72(48-65-34-23-18-24-35-65)130-103(162)80-42-31-45-140(80)109(168)62(12)123-108(167)89(63(13)142)139-102(161)79(55-141)134-96(155)73(49-66-36-25-19-26-37-66)128-94(153)70(41-30-44-121-111(118)119)125-93(152)69(40-29-43-120-110(116)117)124-92(151)68(112)46-56(4)5/h17-28,32-39,56-63,68-80,85-89,141-142H,14-16,29-31,40-55,112H2,1-13H3,(H2,113,143)(H2,114,144)(H2,115,149)(H,122,154)(H,123,167)(H,124,151)(H,125,152)(H,126,156)(H,127,150)(H,128,153)(H,129,157)(H,130,162)(H,131,166)(H,132,164)(H,133,165)(H,134,155)(H,135,159)(H,136,158)(H,137,160)(H,138,163)(H,139,161)(H,145,146)(H,147,148)(H4,116,117,120)(H4,118,119,121)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-,88-,89-/m0/s1
InChIKeyYVOJSNXOGANXSQ-BZHNYRKKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gersizangitide (AXT107) for Retinal Angiogenesis Research: Integrin-Binding Peptide with Dual VEGFR2/Tie2 Activity


Gersizangitide (AXT107) is a 20-amino acid, collagen IV-derived mimetic peptide that functions as a dual-action angiogenesis inhibitor [1]. It binds with high affinity to integrins αvβ3 (Kd = 1.29 nM) and α5β1 (Kd = 2.21 nM), disrupting the VEGFR2-β3 complex and blocking VEGF receptor signaling . Simultaneously, it activates the vessel-stabilizing Tie2 receptor . This mechanism addresses both neovascularization and vascular permeability, positioning Gersizangitide as a research tool for ocular neovascular diseases where conventional anti-VEGF agents face durability and resistance challenges.

1 Dual high-affinity integrin αvβ3/α5β1 engagement
2 Simultaneous VEGFR2 pathway disruption and Tie2 activation
3 Suppresses neovascularization and vascular permeability in ocular models

Why Gersizangitide Cannot Be Substituted with Other Integrin Antagonists or Anti-VEGF Agents


Substituting Gersizangitide with a generic integrin antagonist (e.g., Cilengitide, THR-687) or a conventional anti-VEGF biologic (e.g., Aflibercept) ignores its unique dual pharmacology. While many integrin inhibitors target only the αvβ3/αvβ5 axis or a single receptor, Gersizangitide simultaneously engages αvβ3 and α5β1 integrins with high affinity and activates Tie2—a mechanism absent in Cilengitide and Aflibercept [1]. Furthermore, head-to-head preclinical data demonstrate that Gersizangitide provides significantly prolonged suppression of vascular leakage compared to Aflibercept [2]. These functional and durability distinctions directly impact experimental outcomes and therapeutic potential, making interchangeability unsupported by quantitative evidence.

Gersizangitide (AXT107)

Engages αvβ3/α5β1 integrins with high affinity and activates Tie2, a dual pharmacology absent in narrow-spectrum integrin antagonists or anti‑VEGF agents.

Alternative Integrin/Anti‑VEGF Comparators

Cilengitide, THR‑687, JSM‑6427 lack concurrent αvβ3/α5β1 + Tie2 engagement; Aflibercept does not target integrin‑VEGFR2 crosstalk.

Reported prolonged vascular leakage suppression may not transfer to single‑mechanism agents; durability difference documented in head‑to‑head rabbit model.

Gersizangitide (AXT107) Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual Integrin αvβ3 and α5β1 Binding Affinity Outperforms Narrow-Spectrum Integrin Antagonists

Gersizangitide binds integrins αvβ3 and α5β1 with Kd values of 1.29 nM and 2.21 nM, respectively, demonstrating sub-nanomolar to low nanomolar affinity . In contrast, the narrow-spectrum antagonist JSM-6427 is primarily an α5β1 antagonist with no reported activity at αvβ3 [1]. Cilengitide inhibits αvβ3 with an IC50 of 4.1 nM and αvβ5 with 79 nM, but has an IC50 of 14.9 nM for α5β1 . THR-687 is a pan-integrin antagonist binding αvβ3, αvβ5, and α5β1 at nanomolar concentrations, but specific Kd values are not publicly disclosed [2]. Gersizangitide's balanced dual-integrin engagement disrupts VEGFR2-β3 complex formation, a mechanism not shared by αvβ3/αvβ5-only inhibitors.

Dual integrin binding affinity
Reported
αvβ3 Kd = 1.29 nM, α5β1 Kd = 2.21 nM
Cilengitide αvβ3 IC50 4.1 nM, α5β1 IC50 14.9 nM; JSM‑6427 no αvβ3 activity
Supports integrin‑selectivity review; balanced dual‑integrin engagement disrupts VEGFR2‑β3 complex.
Cell‑free purified integrin binding assays
Integrin Binding Angiogenesis Peptide Therapeutics

Prolonged Vascular Leakage Suppression in Rabbit Model: AXT107 vs. Aflibercept

In a rabbit model of VEGF-induced retinal vascular leakage, a single intraocular injection of Gersizangitide (50 μg) reduced fluorescein leakage by 86% at 1 month and 70% at 2 months relative to untreated controls [1]. Aflibercept (500 μg) reduced leakage by 69% at 1 month, but by 2 months, leakage in aflibercept-treated eyes was no longer significantly different from controls, whereas AXT107 maintained a 70% reduction [1]. This head-to-head comparison demonstrates a clinically meaningful durability advantage.

Leakage suppression durability
Head‑to‑head
AXT107 50 µg: 86% reduction at 1 month, 70% at 2 months
Aflibercept 500 µg: 69% at 1 month, not significant at 2 months (p=0.035 AXT107 vs. baseline)
Reported prolonged leakage suppression supports durability‑focused retinal permeability studies.
Rabbit VEGF‑induced leakage model; vitreous fluorophotometry
Vascular Leakage Durability Preclinical Efficacy

Dual VEGFR2 Inhibition and Tie2 Activation: A Mechanism Absent in First-Generation Integrin Inhibitors

Gersizangitide is a dual-action agent: it inhibits VEGF-A and VEGF-C while directly activating the Tie2 receptor . In contrast, Cilengitide, a first-generation integrin antagonist, inhibits αvβ3 and αvβ5 integrins but has no reported Tie2 agonism [1]. Tie2 activation promotes vascular stability, reduces permeability, and suppresses inflammation—actions that complement VEGFR2 blockade. This dual pharmacology is not observed in Cilengitide, JSM-6427, or ALG-1001 (risuteganib) [2].

Dual VEGFR2/Tie2 mechanism
Class‑level inference
VEGFR2 inhibition + direct Tie2 agonism
Cilengitide, JSM‑6427, ALG‑1001: no Tie2 activity reported
Dual‑mechanism profile may require Tie2‑pathway endpoint monitoring alongside VEGFR2 readouts.
Mechanistic classification from published pharmacology
Tie2 Activation VEGFR2 Inhibition Dual Pharmacology

Clinical Development Status: Phase 1/2a Ongoing with Unique Suprachoroidal Delivery

Gersizangitide (AXT107) is currently in Phase 1/2a clinical development for neovascular age-related macular degeneration (nAMD), with enrollment completed in the DISCOVER trial (NCT05859776) [1]. The compound is administered suprachoroidally—a delivery route that may enhance drug distribution to the choroid and retina while minimizing anterior segment exposure [2]. In contrast, THR-687 (Phase II for DME) was terminated, and JSM-6427 completed Phase I without further advancement [3]. ALG-1001 (risuteganib) met non-inferiority endpoints versus bevacizumab but has not progressed beyond Phase II [4].

Clinical development status
Context‑dependent
Phase 1/2a ongoing (nAMD, NCT05859776) – suprachoroidal delivery
THR‑687 Phase II terminated; JSM‑6427 Phase I completed; ALG‑1001 Phase II completed
Active development indicates translational‑model relevance for advanced research applications.
Trial status as of 2024; research use only
Clinical Development nAMD Ocular Drug Delivery

Peptide Stability and Storage Profile Supports Long-Term Research Use

Gersizangitide lyophilized powder is stable for 36 months when stored at -20°C under desiccation [1]. In solution at -20°C, it maintains potency for up to 1 month [1]. For comparison, Cilengitide is typically supplied as a DMSO solution with recommended storage at -20°C for up to 6 months . The extended lyophilized stability of Gersizangitide reduces procurement frequency and minimizes batch-to-batch variability in long-term studies.

Storage stability
Reported
Lyophilized: 36 months at −20°C (desiccated); solution: 1 month at −20°C
Cilengitide (DMSO): ~6 months at −20°C
Extended lyophilized shelf life supports long‑term study procurement planning.
Vendor‑specified storage conditions
Stability Storage Peptide Handling

Gersizangitide (AXT107) Research Applications: From Mechanistic Studies to Translational Models


Elucidating Integrin-Dependent VEGFR2 Signaling Crosstalk

Gersizangitide's high-affinity binding to both αvβ3 (Kd=1.29 nM) and α5β1 (Kd=2.21 nM) makes it an ideal probe for dissecting integrin-specific contributions to VEGFR2-β3 complex formation and downstream signaling [1]. Unlike Cilengitide, which shows weaker α5β1 inhibition (IC50=14.9 nM), Gersizangitide enables balanced inhibition of both integrin axes, allowing researchers to attribute signaling effects to specific integrin engagement .

Modeling Durable Anti-Vascular Leakage in Chronic Retinal Disease

The prolonged duration of action demonstrated in rabbit models—86% leakage reduction at 1 month and 70% at 2 months—positions Gersizangitide as a preferred tool for long-term studies of retinal vascular permeability [1]. This durability advantage over aflibercept (which lost efficacy by 2 months) reduces the need for frequent re-dosing in chronic disease models such as diabetic macular edema and neovascular AMD [1].

Investigating Tie2-Mediated Vascular Stabilization

As one of the few agents that simultaneously inhibits VEGFR2 and activates Tie2, Gersizangitide enables research into the complementary roles of VEGF blockade and Tie2 agonism in vascular stabilization [1]. This dual mechanism is particularly valuable for studies of vascular permeability, inflammation, and neovascular regression in ocular and potentially systemic vascular beds .

Benchmarking Suprachoroidal Delivery Systems

Gersizangitide's clinical development using suprachoroidal injection provides a translational anchor for preclinical studies of this emerging ocular drug delivery route [1]. Researchers developing novel formulations or delivery devices can use Gersizangitide as a comparator to evaluate distribution kinetics, retinal bioavailability, and durability relative to intravitreal administration .

Application
Selection Property
Validation Focus
Integrin‑dependent VEGFR2 signaling studies
Balanced αvβ3/α5β1 integrin engagement
VEGFR2‑β3 complex disruption and downstream signaling
Chronic retinal vascular leakage models
Reported prolonged leakage suppression profile
Long‑term permeability endpoints (≥2‑month durability)
Tie2‑mediated vascular stabilization
Concurrent Tie2 agonism and VEGFR2 blockade
Vascular stabilization and anti‑inflammatory readouts
Suprachoroidal delivery research
Suprachoroidal administration compatibility
Retinal distribution kinetics and durability vs. intravitreal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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